

Prothioconazole enantiomers antifungal activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Prothioconazole

CAS No.: 178928-70-6

Cat. No.: S540441

Get Quote

Antifungal Activity Comparison

The table below summarizes the key differences in antifungal activity and properties between the **prothioconazole** enantiomers.

Parameter	R-(-)-Prothioconazole	S-(+)-Prothioconazole
General Antifungal Potency	Significantly more active; primary contributor to racemate's effect [1]	Weak activity [1]
EC ₅₀ vs. <i>Fusarium oxysporum</i> (Foc TR4)	0.78 µg/mL [1]	25.31 µg/mL [1]
Relative Activity Factor	~33 times more active than S-(+)-enantiomer against Foc TR4 [1]	1 (Baseline)
Inhibition of Sporulation	Strong inhibition (e.g., 49.4% decrease at 0.8 µg/mL) [1]	Weak inhibition (e.g., 19.1% decrease at 0.8 µg/mL) [1]
Morphological Impact on Hyphae	Severe twisting, granular aggregates, vague septa [1]	Slight twisting [1]

Parameter	R-(-)-Prothioconazole	S-(+)-Prothioconazole
Binding Affinity to CYP51	Better binding affinity based on SPR and molecular docking [1]	Weaker binding affinity [1]
Degradation in Soil	Preferentially and rapidly degraded [2] [3]	More persistent [3]

Experimental Protocols for Antifungal Evaluation

The following methodologies are commonly used to generate the comparative data for **prothioconazole** enantiomers.

- **In Vitro Mycelial Growth Inhibition Assay** [1]
 - **Objective:** To determine the concentration-dependent inhibition of fungal mycelial growth.
 - **Protocol:** The assay is performed on potato dextrose agar (PDA) plates. Fungal mycelial discs are placed in the center of PDA plates containing varying concentrations of the R- or S- enantiomers. After incubation (e.g., 7 days at 25°C), the diameter of the mycelial growth is measured. The effective concentration for 50% growth inhibition (EC₅₀) is calculated by probit analysis.
- **Sporulation Inhibition Assay** [1]
 - **Objective:** To evaluate the impact on conidia (spore) production.
 - **Protocol:** Fungal strains are cultured in liquid medium (e.g., potato dextrose broth) with or without enantiomers. After incubation (e.g., 24-48 hours), the conidia are harvested and counted using a hemocytometer. The inhibition ratio is calculated relative to a solvent control.
- **Morphological and Membrane Integrity Studies** [1]
 - **Objective:** To assess physical damage to hyphae and cell membranes.
 - **Protocol:**
 - **Morphology:** Mycelia treated with enantiomers are observed under a confocal laser scanning microscope for structural changes.
 - **Membrane Integrity:** Mycelia are stained with a membrane-impermeable dye like Propidium Iodide (PI). PI fluorescence indicates loss of membrane integrity and is quantified.

- **Molecular Interaction with CYP51 [1]**

- **Objective:** To elucidate the stereoselective binding to the target enzyme.
- **Protocol:**
 - **Surface Plasmon Resonance (SPR):** The CYP51 protein is immobilized on a sensor chip. The enantiomers are flowed over the chip, and the binding affinity (KD) is determined in real-time.
 - **Molecular Docking:** Computational models of the enantiomers are docked into the active site of the CYP51 crystal structure. Binding energies and interaction modes (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

Mechanisms of Action and Toxicity

The stereoselectivity of **prothioconazole** extends beyond its antifungal action to its mechanism and toxicity toward non-target organisms.



[Click to download full resolution via product page](#)

The diagram above illustrates the core finding: the desired antifungal effects are concentrated in the R-enantiomer, while undesirable ecological toxicities are predominantly linked to the S-enantiomer.

- **Primary Antifungal Mechanism:** Both enantiomers inhibit the fungal CYP51 enzyme, a key enzyme in ergosterol biosynthesis [1] [2]. However, studies confirm that **R-(-)-prothioconazole has a significantly stronger binding affinity** to CYP51, explaining its superior fungicidal activity [1].
- **Enantioselective Ecotoxicity:** A critical consideration for environmental safety is that the less fungicidal **S-(+)-enantiomer is often more toxic to non-target organisms**. It shows higher toxicity to aquatic green algae (*Scenedesmus obliquus*) [3] and induces cardiotoxicity [4] and liver injury [5] in zebrafish embryos through mechanisms like apoptosis and ferroptosis.

Research Implications Summary

For researchers and drug development professionals, the data indicates:

- **R-(-)-Prothioconazole** is the desired enantiomer for antifungal activity, responsible for the racemate's efficacy by causing severe membrane damage and strongly targeting CYP51.
- **S-(+)-Prothioconazole** is largely inactive against fungi but poses a greater ecological risk due to its persistence and higher toxicity to non-target aquatic organisms.
- The development of an **R-enantiomer-enriched product** could allow for lower application rates, reduced environmental load, and improved safety profiles.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Mechanistic Insights into Stereospecific Antifungal of Chiral... Activity [pmc.ncbi.nlm.nih.gov]
2. Enantiomeric separation of prothioconazole and ... [sciencedirect.com]
3. Enantioselective Toxic Effects of Prothioconazole toward ... [pmc.ncbi.nlm.nih.gov]
4. Stereoselective disruption of copper homeostasis by ... [sciencedirect.com]
5. Prothioconazole induced stereoselective developmental ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Prothioconazole enantiomers antifungal activity comparison].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b540441#prothioconazole-enantiomers-antifungal-activity-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com